O-Benzyl-D-serine

Catalog No.
S750548
CAS No.
10433-52-0
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Benzyl-D-serine

CAS Number

10433-52-0

Product Name

O-Benzyl-D-serine

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1

InChI Key

IDGQXGPQOGUGIX-SECBINFHSA-N

SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N

Synonyms

O-Benzyl-D-serine;10433-52-0;(R)-2-Amino-3-(benzyloxy)propanoicacid;(R)-2-Amino-3-benzyloxypropionicacid;IDGQXGPQOGUGIX-SECBINFHSA-N;H-D-Ser(Bzl)-OH;(2R)-2-amino-3-(benzyloxy)propanoicacid;(R)-2-AMINO-3-BENZYLOXY-PROPIONICACID;AC1L3APS;D-Serine,O-(phenylmethyl)-;13910_ALDRICH;AC1Q5R18;SCHEMBL2037281;13910_FLUKA;Alanine,3-(benzyloxy)-,D-;CTK4A2973;MolPort-001-794-132;ZINC396506;EINECS233-916-6;ANW-15062;AR-1K8717;MFCD00065936;AKOS015888366;AM82237;CB-3189

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)[O-])[NH3+]

Synthesis and Properties

O-Benzyl-D-serine is a derivative of the naturally occurring amino acid D-serine. It is synthesized by attaching a benzyl group to the hydroxyl moiety of D-serine. This molecule possesses properties that make it useful for various scientific research applications.

Potential Role in Neurological Disorders

D-serine is a neuromodulator that plays a role in learning, memory, and motor function. Research suggests that O-Benzyl-D-serine may influence D-serine levels in the brain. Studies have explored its potential therapeutic effects in neurological disorders like Alzheimer's disease, schizophrenia, and Parkinson's disease.

Enzyme Inhibition

O-Benzyl-D-serine can act as an inhibitor for certain enzymes. This property makes it a potential tool for studying enzyme function and developing new drugs. For example, it has been shown to inhibit serine proteases, a class of enzymes involved in various physiological processes.

O-Benzyl-D-serine is a derivative of the amino acid D-serine, characterized by the presence of a benzyl group attached to the hydroxyl group of the serine molecule. Its chemical formula is C10_{10}H13_{13}NO3_3, and it is recognized for its potential applications in medicinal chemistry and neuropharmacology. This compound plays a significant role in various biochemical pathways and is of interest due to its structural modifications that enhance its biological activity compared to its parent amino acid.

O-Benzyl-D-serine itself doesn't have a known biological mechanism of action. Its primary function is as a building block for peptide synthesis. Once incorporated into a peptide, the properties and function depend on the specific sequence of amino acids.

  • No specific data on the toxicity of O-Benzyl-D-serine is available.
  • As with most research chemicals, it is advisable to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat [].
Typical of amino acids, including:

  • Esterification: The hydroxyl group can react with carboxylic acids or anhydrides to form esters.
  • Deprotection Reactions: The benzyl group can be removed under specific conditions, regenerating D-serine.
  • Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for further functionalization.

These reactions are crucial for synthesizing analogs and derivatives with tailored properties for specific applications.

The synthesis of O-Benzyl-D-serine can be achieved through various methods, including:

  • Benzylation of D-serine:
    • D-serine is reacted with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
    • This method typically yields O-benzyl-D-serine with good efficiency.
  • Alternative Synthetic Routes:
    • Other methods involve the use of protecting groups like N-tert-butoxycarbonyl followed by selective deprotection steps to obtain the final product.
  • Chemical Book Synthesis Pathways:
    • Various synthetic routes are documented, demonstrating flexibility in synthesis depending on available reagents and desired purity levels .

O-Benzyl-D-serine has several applications:

  • Research Tool: It serves as a valuable tool in neuroscience research to study the role of D-serine in synaptic transmission.
  • Pharmaceutical Development: Its derivatives are explored for potential use in treating psychiatric disorders and enhancing cognitive function.
  • Biochemical Studies: It is utilized in studies related to enzyme activity and protein interactions due to its structural properties.

Interaction studies involving O-Benzyl-D-serine focus primarily on its binding affinity and modulatory effects on neurotransmitter receptors:

  • N-Methyl-D-aspartate Receptor Interaction: Research indicates that O-benzyl-D-serine can enhance receptor activity, thus playing a role in neuroplasticity.
  • Protein Binding Studies: Investigations into how O-benzyl-D-serine interacts with various proteins can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with O-Benzyl-D-serine, each exhibiting unique properties. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
D-SerineNo benzyl groupNatural amino acid involved in neurotransmission
L-SerineNo benzyl groupNaturally occurring amino acid
O-Benzyl-L-serineBenzyl group attached to L-serineSimilar biological activity but different chirality
O-Methyl-D-serineMethyl group instead of benzylPotentially different pharmacokinetics

O-Benzyl-D-serine stands out due to its specific modifications that enhance its interaction with neurotransmitter systems compared to these similar compounds. Its unique structure allows for distinct pharmacological profiles that are being explored in various therapeutic contexts.

XLogP3

-2

Other CAS

10433-52-0

Dates

Modify: 2023-08-15

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